REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[C:11]([C:15]#[N:16])C([O-])=O)[CH2:6][CH2:5]2.[C-:17]#[N:18].[K+]>C(O)C.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7]([CH2:11][C:15]#[N:16])([C:17]#[N:18])[CH2:6][CH2:5]2 |f:1.2|
|
Name
|
ethyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(5-bromo-2,3-dihydro-1H-inden-1-ylidene)(cyano)ethanoate
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)=C(C(=O)[O-])C#N
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirred for ˜16-24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the crude was treated with ether and water
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethanol
|
Reaction Time |
20 (± 4) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)(C#N)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.87 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |